molecular formula C13H10BrClOZn B14885461 2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide

2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14885461
M. Wt: 363.0 g/mol
InChI Key: MNEDOKNDXLWLIG-UHFFFAOYSA-M
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Description

2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(2’-Chlorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-[(2’-Chlorophenoxy)methyl]bromobenzene+Zn2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide\text{2-[(2'-Chlorophenoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{2-[(2'-Chlorophenoxy)methyl]phenylzinc bromide} 2-[(2’-Chlorophenoxy)methyl]bromobenzene+Zn→2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.

    Addition reactions: Adds to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Common reagents used with this compound include alkyl halides, aryl halides, and carbonyl compounds. Typical reaction conditions involve the use of THF as a solvent, temperatures ranging from -78°C to room temperature, and the presence of catalysts like palladium or nickel .

Major Products Formed

The major products formed from reactions involving 2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide include substituted aromatic compounds, alcohols, and biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: Utilized in the development of drug candidates and the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials

Mechanism of Action

The mechanism of action of 2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide involves its role as a nucleophile in various organic reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the formation of new carbon-carbon bonds. This coordination enhances the reactivity and selectivity of the compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide
  • Cyclohexylzinc bromide

Uniqueness

Compared to similar compounds, 2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide offers unique reactivity due to the presence of the chlorophenoxy group. This functional group can participate in additional reactions, providing more versatility in synthetic applications. The compound’s stability in THF also makes it a convenient reagent for various organic transformations .

Properties

Molecular Formula

C13H10BrClOZn

Molecular Weight

363.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-(phenylmethoxy)benzene

InChI

InChI=1S/C13H10ClO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h1-6,8-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

MNEDOKNDXLWLIG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COC2=CC=CC=C2Cl.[Zn+]Br

Origin of Product

United States

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